H-Gln-OtBu.HCl
Overview
Description
H-Gln-OtBu.HCl, also known as L-glutamine tert-butyl ester hydrochloride, is an organic compound with the molecular formula C9H19ClN2O3 and a molecular weight of 238.71 g/mol . This compound is a white crystalline solid that is soluble in water and organic solvents . It is commonly used in biochemistry and organic synthesis as a protected derivative of the natural amino acid glutamine .
Mechanism of Action
Target of Action
H-Gln-OtBu.HCl, also known as L-Glutamine tert-butyl ester hydrochloride
Mode of Action
The specific mode of action of H-Gln-OtBuIt’s known to be a reactant in the synthesis of rhenium-glutamine conjugates , suggesting it may play a role in facilitating chemical reactions in certain biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Gln-OtBuIts solubility in methanol and water suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of H-Gln-OtBuAs a reactant in the synthesis of rhenium-glutamine conjugates , it may contribute to the formation of these compounds, which could have various effects depending on the specific context.
Preparation Methods
H-Gln-OtBu.HCl can be synthesized through the reaction of glutamine with tert-butyl hydroxypropionate under alkaline conditions . The reaction produces the esterified product, which is then treated with hydrochloric acid to yield the final compound . The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
H-Gln-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-glutamine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Gln-OtBu.HCl has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of rhenium-glutamine conjugates and other complex molecules.
Biology: The compound is utilized in protein synthesis and amino acid modification research.
Medicine: It serves as an intermediate in drug synthesis and metabolism studies.
Industry: This compound is employed in the food and pharmaceutical industries for various applications.
Comparison with Similar Compounds
H-Gln-OtBu.HCl is unique due to its tert-butyl ester protection, which provides stability and solubility advantages . Similar compounds include:
L-glutamine benzyl ester hydrochloride: Another protected derivative of glutamine with a benzyl ester group.
L-glutamine methyl ester hydrochloride: A derivative with a methyl ester group, offering different reactivity and solubility properties.
These compounds share similar applications but differ in their protecting groups and resulting chemical properties.
Properties
IUPAC Name |
tert-butyl 2,5-diamino-5-oxopentanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNUNKDKQACNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585175 | |
Record name | tert-Butyl glutaminate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39741-62-3 | |
Record name | tert-Butyl glutaminate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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